7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H4FN3O2S |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) |
InChI Key |
LGQRMFWMZSCPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[2,3-d]pyrimidines . Further functionalization with sulfonyl fluoride groups can be achieved using reagents such as sulfur tetrafluoride or related fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Copper catalysts, palladium catalysts
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of p21-activated kinase 4 (PAK4), a protein involved in cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways. This can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride with three related compounds, emphasizing structural, functional, and application-based differences.
Table 1: Comparative Analysis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Key Comparative Insights
Reactivity of Sulfonyl Fluorides vs. Chlorides :
- The sulfonyl fluoride group in the target compound is less hydrolytically reactive than the sulfonyl chloride in its methyl-substituted analog (). This stability makes sulfonyl fluorides preferable for covalent drug design, as they react selectively with target proteins under physiological conditions .
- The methyl group in 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride likely enhances steric protection of the sulfonyl chloride, reducing premature hydrolysis .
This modification is typical in non-covalent kinase inhibitors. Substituted amino derivatives () at position 4 exhibit JAK1/3 inhibition, demonstrating how positional substitution alters target specificity .
Synthetic Versatility :
- Sulfonyl chlorides (e.g., ) are common intermediates for synthesizing sulfonamides or sulfonyl fluorides via nucleophilic displacement. The fluoride analog may serve as a more stable intermediate for further derivatization.
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is a bicyclic compound that exhibits significant biological activity, particularly as an enzyme inhibitor. Its unique structure, characterized by a fused pyrrole and pyrimidine ring system with a sulfonyl fluoride group, contributes to its reactivity and potential therapeutic applications.
The sulfonyl fluoride moiety is crucial for the compound's biological activity, allowing it to participate in nucleophilic and electrophilic substitution reactions. This functional group enhances the compound's ability to interact with various molecular targets, particularly kinases and other enzymes involved in critical signaling pathways.
- Nucleophilic Substitution : The chlorine atom at the 4-position can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
- Electrophilic Substitution : The sulfonyl fluoride group enables further modifications, increasing the compound's versatility in drug design.
The mechanism of action primarily involves binding to the active sites of target enzymes, thereby inhibiting their function. This inhibition disrupts essential biological processes such as cell division and inflammation, making it a candidate for developing therapeutic agents for cancer and inflammatory diseases .
Enzyme Inhibition
This compound has been shown to inhibit various enzymes effectively. Notably, it acts as an inhibitor of Janus kinases (JAKs), which are critical in cytokine signaling pathways. The inhibition of JAK1 and JAK2 has implications for treating autoimmune diseases and cancers .
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance:
- IC50 Values : Certain derivatives have demonstrated IC50 values as low as 0.071 μM against human hepatoma cancer cells (SMMC-7721) and 0.126 μM against cervical cancer cells (HeLa) .
- Mechanism : The anticancer activity is attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the core structure. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., OCH₃) | Increase activity |
| Electron-withdrawing groups (e.g., F) | Decrease activity |
| Aromatic substituents at C-5 | Enhance binding affinity |
This SAR analysis highlights the importance of functional group positioning in optimizing biological efficacy .
Case Studies
- Inhibition of JAK Kinases :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
